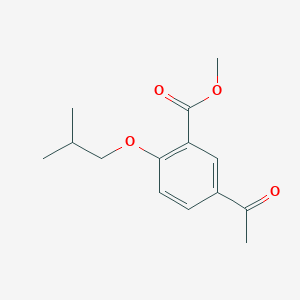

Methyl 5-acetyl-2-isobutoxybenzoate

Description

Methyl 5-acetyl-2-isobutoxybenzoate is a benzoate ester derivative featuring an acetyl group at the 5-position and an isobutoxy group at the 2-position of the benzene ring. It serves as a critical intermediate in synthesizing biologically active compounds, particularly those targeting phosphodiesterase-5 (PDE5) inhibition . Its structure combines lipophilic (isobutoxy) and electron-withdrawing (acetyl) groups, influencing reactivity, solubility, and biological interactions. The compound’s planar aromatic core, with slight deviations due to ester group orientation (dihedral angle: ~41.65°), facilitates intermolecular interactions such as C–H⋯O hydrogen bonding in its crystalline form .

Properties

Molecular Formula |

C14H18O4 |

|---|---|

Molecular Weight |

250.29 g/mol |

IUPAC Name |

methyl 5-acetyl-2-(2-methylpropoxy)benzoate |

InChI |

InChI=1S/C14H18O4/c1-9(2)8-18-13-6-5-11(10(3)15)7-12(13)14(16)17-4/h5-7,9H,8H2,1-4H3 |

InChI Key |

RUZAPQGRQBNCGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)C(=O)C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 5-Acetyl-2-Hydroxybenzoate

- Structural Differences : Replaces the isobutoxy group with a hydroxyl (-OH) group at the 2-position.

- Synthesis : Prepared via direct acetylation of methyl salicylate, unlike the alkylation step required for the isobutoxy derivative .

- Biological Activity: Exhibits antiulcer and antihypertensive properties, attributed to the hydroxyl group’s hydrogen-bonding capacity .

- Physical Properties : Higher polarity due to the -OH group, leading to increased solubility in polar solvents compared to the isobutoxy analog.

Methyl 4-Acetamido-5-Chloro-2-Methoxybenzoate

- Structural Differences : Features a methoxy (-OCH₃) group at the 2-position, an acetamido (-NHCOCH₃) group at the 4-position, and a chloro (-Cl) substituent at the 5-position.

- Applications : Primarily used in antimicrobial and anti-inflammatory drug synthesis. The chloro and acetamido groups contribute to steric and electronic effects absent in Methyl 5-acetyl-2-isobutoxybenzoate .

- Reactivity : The chloro substituent may increase electrophilic aromatic substitution reactivity, whereas the acetyl group in the latter compound directs further functionalization at specific ring positions.

Sandaracopimaric Acid Methyl Ester and Related Diterpenoids

- Structural Differences: These are methyl esters of diterpenoid acids (e.g., sandaracopimaric acid, communic acid) derived from plant resins, with complex polycyclic structures .

- Applications : Used in GC-MS analysis of plant resins and fragrances. Unlike this compound, their biological relevance lies in ecological roles (e.g., insect resistance) rather than pharmaceutical synthesis .

- Physical Properties : Higher molecular weights and boiling points due to bulky diterpene skeletons compared to the simpler benzoate ester.

Data Tables

Table 1: Key Physical and Chemical Properties

Research Findings and Insights

- Synthetic Flexibility : this compound’s isobutoxy group enables tailored lipophilicity for drug candidates, whereas hydroxyl or methoxy analogs prioritize polarity or hydrogen-bonding interactions .

- Crystallography: The planar benzoate core with out-of-plane ester groups is a common feature, but packing interactions vary. For example, C–H⋯O interactions dominate in this compound, while diterpenoid esters rely on van der Waals forces .

- Analytical Challenges: Gas chromatography (GC) retention times for methyl esters depend on substituent bulk; diterpenoid esters (e.g., sandaracopimaric acid methyl ester) elute later than simpler benzoates due to higher molecular weight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.